2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.
Vorbereitungsmethoden
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can be approached through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent cyclization to form the desired fused heterocycle . Industrial production methods may involve multistep synthesis and transition metal-mediated synthesis to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of kinase inhibitors for cancer therapy. The pyrrolo[2,1-f][1,2,4]triazine scaffold is an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .
Wirkmechanismus
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves the inhibition of specific kinases that are dysregulated in cancer. By targeting these kinases, the compound can interfere with cell signaling pathways that promote cancer cell proliferation and survival. This targeted approach helps to minimize the impact on healthy cells and reduce side effects compared to traditional chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde include other fused heterocycles like pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example, remdesivir and avapritinib are notable examples that contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used in antiviral and anticancer therapies, respectively .
Eigenschaften
Molekularformel |
C8H7N3O |
---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetaldehyde |
InChI |
InChI=1S/C8H7N3O/c12-4-3-7-1-2-8-5-9-6-10-11(7)8/h1-2,4-6H,3H2 |
InChI-Schlüssel |
GPRXMFNTFHWMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NN2C(=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.